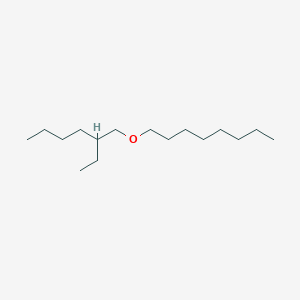
2-Ethylhexyl octyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl octyl ether is an organic compound with the molecular formula C16H34O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various industrial applications due to its chemical stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl octyl ether can be synthesized through the etherification of 2-ethylhexanol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{C8H17OH} + \text{C8H17OH} \rightarrow \text{C16H34O} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides. For example, the reaction with hydrogen halides can lead to the formation of alkyl halides and alcohols.
Oxidation Reactions: Oxidation can occur using reagents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Major Products Formed:
Substitution Reactions: Alkyl halides and alcohols.
Oxidation Reactions: Carboxylic acids and ketones.
Scientific Research Applications
2-Ethylhexyl octyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for the extraction and purification of biological compounds.
Medicine: It is utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mechanism of Action
The mechanism of action of 2-ethylhexyl octyl ether is primarily based on its ability to act as a solvent and carrier. It interacts with molecular targets by dissolving or dispersing other compounds, facilitating their transport and reaction. The pathways involved include solubilization and diffusion, which enhance the bioavailability and efficacy of active ingredients.
Comparison with Similar Compounds
2-Nitrophenyl octyl ether: Used as a plasticizer and in the extraction of polar substances.
Bis(2-ethylhexyl) sebacate: A non-polar plasticizer used in the formation of thin plasticized membranes.
2-Ethylhexyl salicylate: An ester used in sunscreens to absorb UVB radiation.
Uniqueness: 2-Ethylhexyl octyl ether stands out due to its balanced hydrophobic and hydrophilic properties, making it an effective solvent and carrier in various applications. Its chemical stability and low reactivity also contribute to its versatility and safety in industrial and research settings.
Properties
IUPAC Name |
1-(2-ethylhexoxy)octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSWXSWYKJBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)
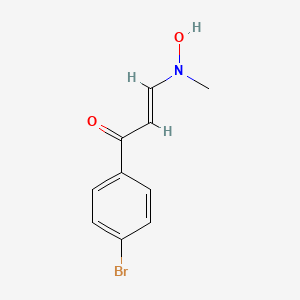
![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2750969.png)
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)
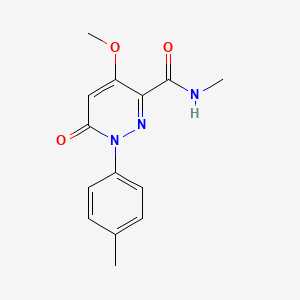
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
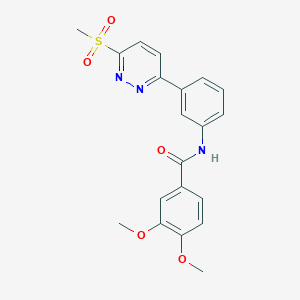
![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)

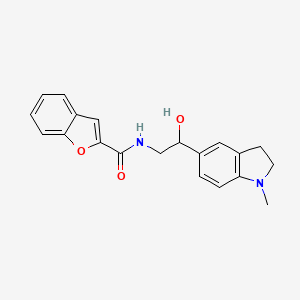
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
